

A Technical Guide to MC-DOXHZN Hydrochloride in Targeted Drug Delivery

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Compound of Interest

Compound Name: MC-DOXHZN hydrochloride

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Disclaimer: Initial research for "MC-DOXHZN hydrochloride" yielded specific results identifying it as (E/Z)-Aldoxorubicin hydrochloride, also known as Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride.[1][2][3][4] This guide is based on the properties and applications of this molecule, a prodrug of the widely-used chemotherapeutic agent Doxorubicin, designed for targeted delivery.[1][2] It leverages a pH-sensitive hydrazone linker to achieve controlled drug release.[5][6][7]

Executive Summary

MC-DOXHZN hydrochloride is an advanced prodrug of Doxorubicin engineered for targeted cancer therapy.[1][2] It employs a (6-maleimidocaproyl)hydrazone linker to covalently bind Doxorubicin to a carrier molecule, typically a monoclonal antibody or an albumin-binding moiety.[1][8] The key feature of this construct is the acid-sensitive hydrazone bond, which remains stable at physiological pH (~7.4) but cleaves under the acidic conditions characteristic of the tumor microenvironment and intracellular compartments like endosomes and lysosomes (pH 4.5–6.5).[5][6][7][9] This mechanism allows for the selective release of the potent cytotoxic agent, Doxorubicin, at the tumor site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity associated with conventional chemotherapy.[10][11]

Core Concepts in MC-DOXHZN Targeted Delivery

The therapeutic strategy of **MC-DOXHZN hydrochloride** revolves around two primary concepts: prodrug design and stimuli-responsive delivery.



- Prodrug Strategy: MC-DOXHZN is a proagent, or prodrug, of Doxorubicin.[1][2] The active drug (Doxorubicin) is temporarily inactivated by conjugation to a carrier via the hydrazone linker. This prevents the drug from exerting its cytotoxic effects on healthy tissues during systemic circulation.[10]
- pH-Sensitive (Acid-Labile) Linkage: The hydrazone bond is the critical component enabling targeted release.[6][7] It is specifically designed to be hydrolytically cleaved in acidic environments.[7][9][12] When the MC-DOXHZN conjugate reaches a tumor, it can be internalized by cancer cells into endosomes and lysosomes, where the lower pH triggers the hydrolysis of the hydrazone bond, releasing active Doxorubicin.[5][11]

Mechanism of Action: From Systemic Circulation to Cellular Target

- Systemic Stability: In the bloodstream (pH ~7.4), the hydrazone linker is relatively stable, keeping the Doxorubicin payload securely attached to its carrier.[5][7][8]
- Tumor Accumulation: The carrier molecule (e.g., an antibody targeting a tumor-specific antigen or albumin) facilitates the accumulation of the conjugate at the tumor site. This can be achieved through active targeting (ligand-receptor interactions) or passive targeting via the Enhanced Permeability and Retention (EPR) effect.[10][13]
- Cellular Internalization: The conjugate is internalized by cancer cells, often through receptormediated endocytosis.[14]
- Acid-Triggered Release: Inside the cell, the conjugate is trafficked into acidic compartments (endosomes, lysosomes). The drop in pH to ~5.0-6.2 accelerates the cleavage of the hydrazone bond.[5][11]
- Activation of Doxorubicin: Once released, free Doxorubicin exerts its cytotoxic effects. Its
 primary mechanism involves intercalating into DNA and inhibiting the enzyme topoisomerase
 II, which leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell
 death).[15][16][17][18]

Quantitative Data



The following tables summarize key quantitative parameters reported in studies of Doxorubicin delivery systems utilizing pH-sensitive hydrazone linkers.

Table 1: Drug Release Characteristics

Parameter	Condition	Result	Reference
Drug Release at pH 5.0	After 3 hours	50%	[5]
	After 40 hours	>80%	[5]
Drug Release at pH 7.4	After 40 hours	~10%	[5]
	After 6 days	Significantly less than at pH 5.0	[11]
Drug Loading Content	mPEG-b-P(ATMC-co- DTC)-g-DOX Micelles	9.9 and 12.5 wt.%	[19]
	RGD-decorated Micelles	>11%	[20]

| | L-histidine-based Micelles | ~20 wt% |[14] |

Table 2: In Vitro Cytotoxicity

Cell Line	Formulation	Effect	Reference
HepG2	mAb-DOX (100 µg/mL, 96 hours)	73% growth inhibition	[1]
HeLa	mPEG-b-P(ATMC-co- DTC)-g-DOX Micelles	Effective cytotoxic effects	[19]

| MCF-7 | RGD-decorated Micelles | Increased cytotoxicity vs. unmodified micelles |[20] |

Experimental Protocols



Detailed methodologies are crucial for the development and validation of targeted drug delivery systems. Below are representative protocols for key experiments.

Synthesis of Doxorubicin-(6-maleimidocaproyl)hydrazone

This protocol describes the creation of the MC-DOXHZN molecule.

- Reaction Setup: Dissolve Doxorubicin hydrochloride and an equimolar amount of (6-maleimidocaproyl)hydrazide linker in methanol in a round-bottomed flask equipped with a nitrogen inlet.[6][8]
- Acid Catalysis: Add a catalytic amount of acid (e.g., trifluoroacetic acid) to the suspension.
- Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere for several hours (e.g., 5 hours).[6]
- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Purification: Upon completion, purify the product. This may involve solvent evaporation followed by chromatography to isolate the desired hydrazone conjugate.[6]
- Characterization: Confirm the structure and purity of the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Drug Release Assay

This assay quantifies the pH-dependent release of Doxorubicin from its carrier.

- Sample Preparation: Prepare a solution or suspension of the Doxorubicin-conjugate (e.g., MC-DOXHZN-loaded nanoparticles) in two different buffers: one mimicking physiological pH (e.g., PBS, pH 7.4) and another mimicking the acidic endosomal environment (e.g., acetate buffer, pH 5.0).[5][21]
- Incubation: Place the samples in a dialysis bag (with an appropriate molecular weight cut-off) and immerse them in the respective release media. Incubate at 37°C with gentle agitation.



[14][22]

- Sampling: At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48 hours), withdraw a small aliquot of the release medium.[21]
- Quantification: Determine the concentration of released Doxorubicin in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry (absorbance at ~480-496 nm) or fluorimetry.[11][21][23]
- Data Analysis: Calculate the cumulative percentage of drug released over time for each pH condition. Plot the cumulative release (%) against time.[21]

In Vivo Biodistribution and Efficacy Study

These studies assess the targeting efficiency and therapeutic effect in a living organism.[24] [25]

- Animal Model: Utilize an appropriate animal model, typically immunodeficient mice (e.g., nude mice) bearing xenograft tumors from a human cancer cell line (e.g., MCF-7, HepG2).
 [20][26][27][28]
- Administration: Administer the MC-DOXHZN conjugate, free Doxorubicin (as a control), and a vehicle control (e.g., saline) to different groups of tumor-bearing mice, usually via intravenous (i.v.) injection.[26]
- Biodistribution: For biodistribution analysis, the drug or carrier can be labeled (e.g., with a
 fluorescent dye or radioisotope). At various time points post-injection, euthanize a subset of
 animals. Harvest major organs (tumor, heart, liver, spleen, kidneys, lungs) and measure the
 amount of accumulated drug/carrier in each tissue.[29]
- Efficacy Assessment: For efficacy studies, monitor tumor volume and body weight of the animals over several weeks. Tumor volume can be calculated using the formula: (Length × Width²)/2.[26]
- Toxicity Evaluation: Monitor animals for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. After the study period, conduct histological analysis of major organs



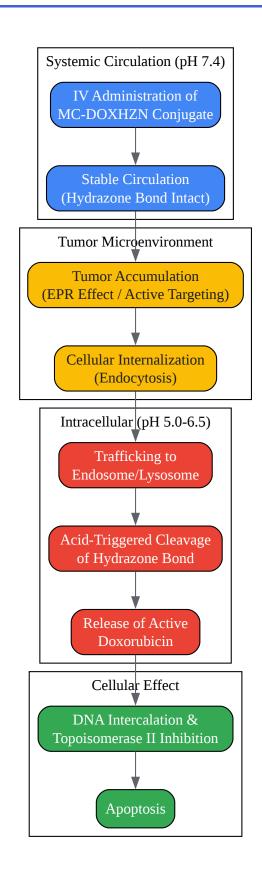
(especially the heart, given Doxorubicin's known cardiotoxicity) to assess tissue damage.[18] [29]

• Data Analysis: Compare tumor growth inhibition, survival rates, and toxicity profiles across the different treatment groups.

Visualizations

Diagram 1: MC-DOXHZN Targeted Delivery Workflow





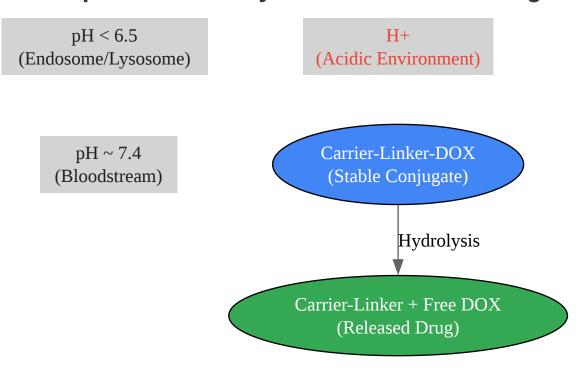
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Caption: Workflow of MC-DOXHZN from administration to cellular action.





Diagram 2: pH-Sensitive Hydrazone Bond Cleavage

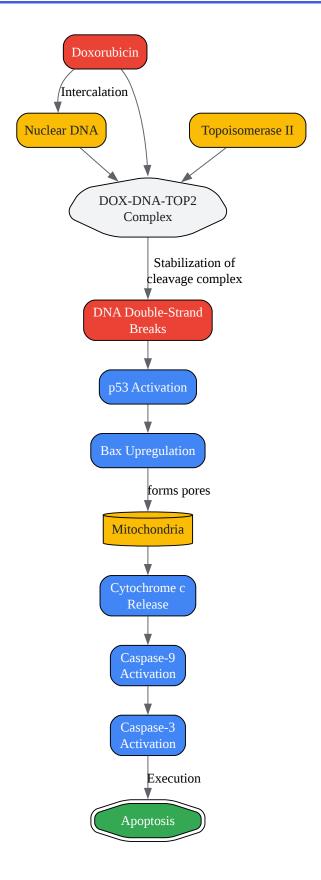


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Caption: Mechanism of acid-catalyzed release of Doxorubicin.

Diagram 3: Doxorubicin-Induced Apoptosis Signaling Pathway





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Caption: Key steps in the intrinsic apoptosis pathway induced by Doxorubicin.[30][31][32][33] [34][35]

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